molecular formula C14H17NO5 B11785802 (R)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate

(R)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate

Cat. No.: B11785802
M. Wt: 279.29 g/mol
InChI Key: BEYPAXFAPGHPIE-GFCCVEGCSA-N
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Description

®-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate is a chemical compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both benzyl and methyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate typically involves the reaction of morpholine derivatives with benzyl and methyl groups under controlled conditions. One common method includes the use of benzyl bromide and methyl chloroformate as starting materials, which react with morpholine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of ®-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

®-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the area of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate
  • 2-(tert-Butyl) 4-methyl ®-morpholine-2,4-dicarboxylate

Uniqueness

®-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other morpholine derivatives that may lack this functional group. The benzyl group enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

4-O-benzyl 2-O-methyl (2R)-morpholine-2,4-dicarboxylate

InChI

InChI=1S/C14H17NO5/c1-18-13(16)12-9-15(7-8-19-12)14(17)20-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1

InChI Key

BEYPAXFAPGHPIE-GFCCVEGCSA-N

Isomeric SMILES

COC(=O)[C@H]1CN(CCO1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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